N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine (NCDM-64) mechanism of action in epigenetic regulation
N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine (NCDM-64) mechanism of action in epigenetic regulation
A Technical Guide on the Mechanism of Action and Experimental Methodologies of N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine
Executive Summary
The dynamic regulation of chromatin structure through histone methylation is a cornerstone of epigenetic governance. Dysregulation of these pathways is heavily implicated in both tumorigenesis and maladaptive neuroplasticity (such as chronic neuropathic pain). N-(9-Cyclopropyl-1-oxononyl)-N-hydroxy-beta-alanine , universally designated as NCDM-64 , has emerged as a highly selective, cell-permeable inhibitor of the Jumonji C (JmjC) domain-containing histone demethylase (JHDM) family, specifically targeting the KDM2/7 subfamilies. This whitepaper dissects the structural rationale, mechanism of action, and pharmacological applications of NCDM-64, providing researchers with self-validating protocols for its implementation in epigenetic studies.
Molecular Identity & Structural Rationale
NCDM-64 is a synthetic small molecule engineered to exploit the specific biochemical architecture of JmjC domain-containing demethylases.
-
IUPAC Name: 3-[9-cyclopropylnonanoyl(hydroxy)amino]propanoic acid[1]
-
CAS Number: 1453071-47-0[1]
-
Molecular Formula: C15H27NO4[1]
-
Molecular Weight: 285.38 g/mol [1]
Structural Design Causality: JHDMs are Fe(II) and α-ketoglutarate-dependent oxygenases[2]. NCDM-64 was rationally designed as a hydroxamate analog to act as a competitive inhibitor. The molecule features a long aliphatic chain terminating in a cyclopropyl group, which provides lipophilicity for cellular permeability and fits into the hydrophobic pocket of the enzyme. Crucially, the hydroxamate moiety acts as the warhead, bidentately coordinating with the catalytic Fe(II) ion in the active site[2]. The beta-alanine (propanoic acid) tail provides a carboxylate group that forms essential hydrogen bonds with active-site residues (such as tyrosine, lysine, or asparagine), locking the inhibitor in place and preventing the binding of the endogenous co-factor α-ketoglutarate[2].
Epigenetic Mechanism of Action
Unlike broad-spectrum epigenetic modulators (e.g., pan-HDAC inhibitors), NCDM-64 exhibits remarkable selectivity for the KDM2/7 (also known as JHDM1) subfamilies, which include KDM7A and KDM7B (PHF8). These enzymes are responsible for the site-specific demethylation of mono- and di-methylated histone lysines, such as H3K9me1/2 and H3K27me1.
By chelating the catalytic iron, NCDM-64 halts the oxidative demethylation process. This leads to a targeted accumulation of specific methylated histone marks at the promoter regions of target genes, thereby altering transcriptional activity.
Fig 1: NCDM-64 mechanism of action via Fe(II) chelation, inhibiting KDM7A/B to regulate epigenetics.
Pharmacological Landscape & Quantitative Data
NCDM-64 has demonstrated high efficacy in two primary domains: Oncology and Neuropharmacology.
Oncology (KDM7B Axis): KDM7B is frequently overexpressed in various malignancies and regulates cell cycle progression. In vitro studies demonstrate that NCDM-64 treatment in HeLa cells significantly downregulates the mRNA expression of E2F1—a critical transcription factor for the G1/S transition—thereby inhibiting cancer cell proliferation[3].
Neuropharmacology (KDM7A Axis): Chemotherapy-induced peripheral neuropathy (CIPN), particularly from agents like cisplatin, is driven by maladaptive microglial activation in the central nervous system. Cisplatin induces a pathological decrease in histone H3.1 lysine 27 mono-methylation (H3.1K27me1) in microglia[4]. NCDM-64, by inhibiting KDM7A (the eraser of this mark), dose-dependently elevates H3.1K27me1 levels[4]. Prophylactic systemic administration of NCDM-64 effectively prevents the development of mechanical allodynia in murine models[4][5].
Table 1: Quantitative Summary of NCDM-64 Pharmacological Effects
| Application Area | Target Enzyme | Model System | Effective Dose | Primary Molecular/Phenotypic Outcome | Ref |
| Neuropharmacology | KDM7A | Cultured Microglia | 1 – 10 μM (In vitro) | >2-fold elevation of H3K27me1 at 10 μM. | [4][5] |
| Neuropharmacology | KDM7A | C57BL/6J Mice | 10 – 25 mg/kg/day (i.p.) | Prevention of cisplatin-induced mechanical allodynia. | [4][5] |
| Oncology | KDM7B | HeLa Cells | 80 μM (In vitro) | Significant decrease in E2F1 mRNA; growth inhibition. | [3] |
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed with built-in validation steps. The causality behind specific reagent choices is explicitly detailed to aid researchers in troubleshooting.
Protocol A: In Vitro Microglial Epigenetic Assay (Target Engagement Validation)
Objective: To establish direct causality between NCDM-64 administration and KDM7A inhibition by quantifying the accumulation of its substrate, H3K27me1.
-
Cell Culture & Treatment: Seed immortalized microglial cells (e.g., IMG) in 6-well plates. Treat daily with 1, 5, and 10 μM NCDM-64 (dissolved in 0.1% DMSO) for 4 consecutive days[5]. Causality: A 4-day continuous exposure is required because epigenetic remodeling is a slow, transcriptionally dependent process, unlike rapid kinase signaling.
-
Histone Extraction (Critical Step): Harvest cells and perform an acid extraction (using 0.2M HCl or 0.4N H2SO4) rather than standard RIPA buffer lysis. Causality: Histones are highly basic proteins tightly bound to DNA. Acidic conditions neutralize their charge, allowing them to solubilize while precipitating non-histone cellular proteins, ensuring a high-purity yield for accurate downstream quantification.
-
Western Blotting: Resolve the extracted proteins via SDS-PAGE. Probe simultaneously on separate gels (or via multiplex fluorescence) for H3K27me1 and Total Histone H3[5].
-
Self-Validation: Normalize the H3K27me1 band intensity strictly against the Total H3 band from the same sample. An increase in the H3K27me1/Total H3 ratio confirms successful target engagement by NCDM-64[5].
Protocol B: In Vivo Cisplatin-Induced Neuropathy Prevention Model
Objective: To validate the systemic translation of NCDM-64's epigenetic modulation into phenotypic pain relief.
Fig 2: In vivo self-validating workflow for assessing NCDM-64 efficacy in neuropathic pain models.
-
Baseline Validation: Acclimate C57BL/6J mice to the testing environment. Perform baseline von Frey filament testing to establish pre-treatment mechanical withdrawal thresholds[5].
-
Prophylactic Dosing: Administer NCDM-64 (10 or 25 mg/kg/day, i.p.) daily[4]. Causality: NCDM-64 must be administered 30 minutes prior to cisplatin on alternating days[5]. This prophylactic timing ensures that the microglial epigenome is pre-conditioned (via KDM7A inhibition) before the neurotoxic insult of cisplatin triggers aberrant demethylation pathways.
-
Disease Induction: Administer cisplatin (2 mg/kg, i.p.) on alternating days over a 9-day period[5].
-
Phenotypic & Molecular Validation: On day 10, measure the post-treatment paw withdrawal response. Compare this to the baseline validation (Step 1). A successful experiment will show the vehicle+cisplatin group developing severe allodynia, while the NCDM-64+cisplatin group maintains thresholds near baseline[5]. Immediately harvest spinal cord tissue to run Protocol A, confirming that behavioral rescue correlates directly with in vivo H3K27me1 restoration.
Conclusion
NCDM-64 represents a highly specialized chemical probe and potential therapeutic lead compound. By leveraging bidentate Fe(II) chelation within the JmjC domain, it provides researchers with precise control over the KDM2/7 epigenetic axis. Whether utilized for investigating E2F1-mediated tumor suppression or preventing the maladaptive microglial chromatin remodeling seen in chronic pain, NCDM-64 is an indispensable tool in the modern epigenetic pharmacology arsenal.
References
-
Identification of Jumonji AT-Rich Interactive Domain 1A Inhibitors and Their Effect on Cancer Cells. NIH PMC.[Link]
-
Novel histone modifications in microglia derived from a mouse model of chronic pain. NIH PubMed.[Link]
-
Novel histone modifications in microglia derived from a mouse model of chronic pain | Request PDF. ResearchGate.[Link]
-
Annual Report (2014) - No.26 The NOVARTIS Foundation. Novartis Foundation Japan.[Link]
Sources
- 1. CAS RN 1453071-47-0 | Fisher Scientific [fishersci.com]
- 2. Identification of Jumonji AT-Rich Interactive Domain 1A Inhibitors and Their Effect on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. novartis-foundation-japan.or.jp [novartis-foundation-japan.or.jp]
- 4. Novel histone modifications in microglia derived from a mouse model of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
